ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Knoevenagel condensation reaction, where 7-hydroxy-4-methylcoumarin is treated with an appropriate aldehyde in the presence of a base such as piperidine.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a cyclization reaction, where the intermediate product is treated with ethyl piperidine-4-carboxylate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, dihydrochromen-2-ones, and piperidine-substituted compounds .
Scientific Research Applications
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 7-hydroxycoumarin and 4-methylcoumarin share similar structural features and biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylate esters exhibit similar chemical reactivity and applications.
Uniqueness
Ethyl 1-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is unique due to its combined chromen-2-one and piperidine structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 1-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-4-24-20(23)15-5-7-21(8-6-15)12-16-11-18(22)25-19-14(3)9-13(2)10-17(16)19/h9-11,15H,4-8,12H2,1-3H3 |
InChI Key |
PXLADPZTTKTGNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C(C=C(C=C23)C)C |
Origin of Product |
United States |
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